![molecular formula C18H20N4O2S B5596500 N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)
N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide
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Overview
Description
This compound belongs to a class of chemicals that includes various functional groups and has been synthesized as part of research into novel compounds with potential biological activities.
Synthesis Analysis
The synthesis involves aminolysis of activated acids and alkylation of potassium salts with specific chloroacetamides. This method has been employed in the synthesis of related compounds such as N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques like NMR, LC-MS, and EI-MS analysis. Crystal structure and DFT studies have been conducted for compounds like (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (Geng et al., 2023).
Chemical Reactions and Properties
The compound is part of a broader group of chemicals that have shown various chemical reactions, such as nucleophilic addition-cyclization processes (Han et al., 2019).
Physical Properties Analysis
Physical properties such as molecular geometry, vibrational frequencies, and NMR chemical shift values have been analyzed using computational methods like the density functional method for similar compounds (Orek et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds include cytotoxicity, anticancer activity, and structure-activity relationships, as seen in studies of N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides (Kovalenko et al., 2012).
properties
IUPAC Name |
N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(11-22-18(24)16-6-3-8-20(16)13-19-22)21(15-4-1-2-5-15)10-14-7-9-25-12-14/h3,6-9,12-13,15H,1-2,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPHJNOJEWMAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CSC=C2)C(=O)CN3C(=O)C4=CC=CN4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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